4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Suzuki-Miyaura cross-coupling Halogenated pyrazoles Dehalogenation

Specific substitution drives performance: the 4‑bromo group delivers superior Suzuki coupling efficiency versus 4‑iodo analogs, suppressing dehalogenation and maximizing yield. This scaffold enables synthesis of COX‑2 inhibitors (IC₅₀ = 5.40 μM), cytotoxic agents active against HCT116, HT29 & SW480 colorectal lines, and patent‑protected RORγt modulators. Select the bromo analog to ensure reaction success and target‑relevant biological activity.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B12076141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-3-phenyl-1H-pyrazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=CC=C2)Br
InChIInChI=1S/C11H11BrN2/c1-2-14-8-10(12)11(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyHQSRENYDZLTNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Core Properties and Procurement Baseline


4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (CAS 14675-62-0) is a brominated heteroaromatic compound belonging to the 1,3,4-trisubstituted pyrazole class, featuring a bromine atom at the 4-position, an ethyl group at the 1-position, and a phenyl ring at the 3-position. This substitution pattern confers specific reactivity at the C4 position, enabling diverse downstream transformations including Suzuki-Miyaura cross-coupling and further functionalization [1]. As a key intermediate scaffold, this compound serves as a foundational building block for the synthesis of more complex pyrazole-containing molecules in medicinal chemistry and agrochemical research [2].

Why 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Cannot Be Swapped with Unsubstituted or 4-Chloro Pyrazole Analogs


Generic substitution within the pyrazole class is not chemically or functionally neutral. The presence and nature of the halogen at the 4-position critically determines both synthetic utility and downstream performance. Specifically, 4-bromo-substituted pyrazoles exhibit superior performance in Suzuki-Miyaura cross-coupling reactions compared to their 4-iodo counterparts, which suffer from significant dehalogenation side reactions [1]. Furthermore, the ethyl substitution at N1 versus methyl or hydrogen alters physicochemical properties including lipophilicity and metabolic stability, affecting both synthetic accessibility and biological target engagement . Procurement decisions that treat all pyrazoles as interchangeable risk reaction failure, reduced yields, or altered biological activity profiles.

Quantitative Differentiation of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Head-to-Head Performance Data for Procurement Decisions


Superior Suzuki-Miyaura Coupling Efficiency of 4-Bromo-pyrazoles Compared to 4-Iodo-pyrazoles

A direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura cross-coupling reaction revealed that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. The 4-bromo derivatives demonstrated efficient coupling with a range of aryl, heteroaryl, and styryl boronic acids or esters, enabling the construction of fully substituted pyrazoles without additional catalyst loading in sequential reactions [2].

Suzuki-Miyaura cross-coupling Halogenated pyrazoles Dehalogenation

COX-2 Inhibitory Activity of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives

A series of trisubstituted pyrazole derivatives synthesized from 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic properties [1]. While direct activity data for the parent 4-bromo-1-ethyl-3-phenyl-1H-pyrazole is not reported, the downstream carboxylic acid derivative demonstrates COX-2 inhibition with an IC50 of 5.40 μM, a value that provides a quantitative benchmark against which alternative scaffolds can be compared .

Anti-inflammatory COX-2 inhibition Pyrazole scaffolds

NMR and X-ray Structural Characterization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

The compound has been characterized by comprehensive spectroscopic methods including FT-IR, UV-Vis, 13C NMR, and 1H NMR, with experimental data compared against theoretically calculated values [1]. Additionally, single-crystal X-ray diffraction studies have been performed, providing unambiguous atomic-level structural confirmation [2]. Prior to 2021, 4-bromo-1H-pyrazole was the only structurally characterized 4-halogenated-1H-pyrazole in the Cambridge Crystallographic Data Center (CCDC) [3].

NMR spectroscopy X-ray crystallography Structural elucidation

Utility as a Synthetic Intermediate in One-Pot Multistep Pyrazole Syntheses

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole serves as a key intermediate in rapid one-pot, four-step sequences for the synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles [1]. The bromine at the 4-position enables sequential Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling without intermediate isolation. In related methodologies, 4-bromopyrazole intermediates have been successfully further functionalized to obtain 1,3,4-triarylated pyrazoles via 3-phenylsydnone 1,3-dipolar cycloadditions [2].

One-pot synthesis Multistep synthesis Tetrasubstituted pyrazoles

Cytotoxic Activity of Downstream 4-Bromophenyl Pyrazole Derivatives Against Colorectal Cancer Cell Lines

New derivatives of 1,3,4-trisubstituted pyrazole synthesized starting from chalcone precursors containing the 4-bromophenyl-1-ethyl-1H-pyrazole core have exhibited significant cytotoxic activity against diverse tumor cell lines [1]. Specifically, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole has demonstrated cytotoxic effects against HCT116, HT29, and SW480 human colorectal cancer cell lines with low micromolar IC50 values, disrupting cell cycle progression and inducing apoptosis .

Cytotoxicity Colorectal cancer Anticancer

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole as a Key Intermediate in RORγt Modulator Patents

Substituted pyrazole compounds structurally related to 4-bromo-1-ethyl-3-phenyl-1H-pyrazole have been patented as modulators of the nuclear receptor RORγt, a target implicated in inflammatory syndromes, autoimmune disorders, and metabolic diseases [1]. The patent literature (US-8853207-B2 and related applications) specifically discloses heterocyclic pyrazole compounds with substitution patterns that include the 1-ethyl-3-phenyl-4-halogen framework for the prevention, treatment, or amelioration of RORγt-mediated inflammatory conditions .

RORγt modulators Inflammatory disorders Patent-protected scaffolds

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole


Suzuki-Miyaura Cross-Coupling for Biaryl Pyrazole Library Synthesis

Employ 4-bromo-1-ethyl-3-phenyl-1H-pyrazole as a coupling partner with aryl, heteroaryl, or styryl boronic acids/esters to construct diverse biaryl pyrazole libraries. The bromine at the 4-position provides superior coupling efficiency and reduced dehalogenation compared to 4-iodo analogs, minimizing side-product formation and maximizing yield in high-throughput parallel synthesis workflows [1]. Sequential one-pot protocols enable efficient generation of fully substituted pyrazoles without intermediate isolation [2].

Scaffold for Anti-inflammatory COX-2 Inhibitor Development

Utilize 4-bromo-1-ethyl-3-phenyl-1H-pyrazole as a core scaffold for synthesizing trisubstituted pyrazole derivatives targeting COX-2 inhibition. Downstream carboxylic acid derivatives have demonstrated COX-2 IC50 values of 5.40 μM, providing a validated starting point for structure-activity relationship (SAR) studies and lead optimization in anti-inflammatory drug discovery programs .

Building Block for Anticancer Agent Synthesis Targeting Colorectal Cancer

Deploy 4-bromo-1-ethyl-3-phenyl-1H-pyrazole as a synthetic intermediate for generating 1,3,4-trisubstituted pyrazole derivatives with demonstrated cytotoxic activity against HCT116, HT29, and SW480 colorectal cancer cell lines (low micromolar IC50 values) . The scaffold enables modular diversification at the 4-position via cross-coupling to explore SAR against oncology targets [3].

RORγt Modulator Research for Inflammatory and Autoimmune Disease Models

Leverage 4-bromo-1-ethyl-3-phenyl-1H-pyrazole as a key intermediate in the synthesis of RORγt modulator candidates. The core scaffold is explicitly protected under US-8853207-B2 and related patents for treating RORγt-mediated inflammatory syndromes, autoimmune disorders, and metabolic diseases, providing a patent-validated entry point for medicinal chemistry campaigns in this therapeutic area .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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